1-甲基-5-氨基四唑

描述

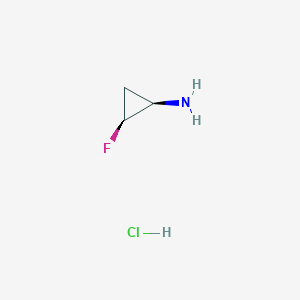

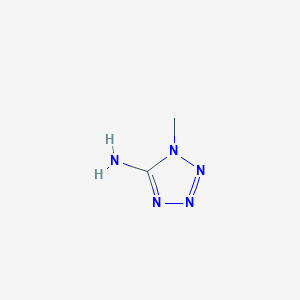

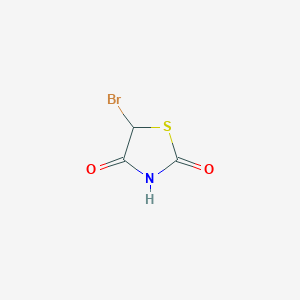

1-Methyl-5-aminotetrazole (MAT) is a derivative of aminotetrazole, which is a compound of interest in the field of energetic materials due to its high nitrogen content and potential for high energy density. MAT can be protonated by strong acids, yielding salts such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These salts exhibit good thermal stability and have been characterized by various spectroscopic methods and X-ray structure determination .

Synthesis Analysis

The synthesis of 1-methyl-5-aminotetrazole involves methylation of sodium 5-aminotetrazolate, followed by nitration to form 1-methyl-5-nitriminotetrazole. This intermediate can be further reacted with various reagents to produce a range of nitrogen-rich salts, which are of interest due to their energetic properties . Another synthesis route involves the reaction of cyanogen azide with primary amines, which generates 1-substituted aminotetrazoles in good yield . Additionally, MAT can be methylated to produce a family of energetic methylated aminotetrazole salts .

Molecular Structure Analysis

The molecular structure of MAT and its derivatives has been extensively studied using single crystal X-ray diffraction, vibrational spectroscopy, and multinuclear NMR spectroscopy. These studies have provided detailed insights into the crystal packing and molecular conformations, which significantly influence the properties of these materials .

Chemical Reactions Analysis

MAT can undergo various chemical reactions to form a diverse range of compounds. For instance, it can be protonated to form different salts , or it can participate in azo coupling reactions to produce compounds like 1,1′-azobis(5-methyltetrazole) . The photochemistry of MAT also reveals interesting reaction pathways, such as the formation of amino cyanamide and nitrile imine depending on the position of the methyl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of MAT and its derivatives have been characterized through elemental analysis, mass spectrometry, and differential scanning calorimetry (DSC). These compounds generally show good thermal stability with decomposition temperatures above 150 degrees Celsius. The energetic properties, such as detonation pressures and velocities, have been predicted using computational methods, and the compounds exhibit high energies of combustion . The thermal decomposition of MAT has been studied, revealing that it starts to decompose just after melting, with the formation of gaseous products and thermally stable residues .

科研应用

高能材料开发

1-甲基-5-氨基四唑(MAT)在高能材料的开发中得到了广泛探索。已合成了与高能阴离子结合的甲基化5-氨基四唑盐,例如1-甲基-5-氨基四唑硝酸盐和高氯酸盐。这些化合物由于其高爆速和压力(Karaghiosoff et al., 2008),在高能应用中表现出良好的热稳定性和显著潜力。

热分解分析

对1-甲基-5-氨基四唑的热分解研究为其稳定性和分解产物提供了见解。分解过程涉及气态和高沸点产物的消除,以及稳定残留物的形成(Levchik et al., 1993)。这种理解对评估其在各种应用中的适用性至关重要,特别是在高能材料中。

富氮盐合成

报道了1-甲基-5-硝基四唑酸盐的富氮盐合成,这是1-甲基-5-氨基四唑的衍生物。这些盐以其热稳定性和高能性质而闻名,使它们成为高能材料应用中有前途的候选物(Klapötke等,2008年)。

高能化合物合成

已进行了进一步研究,合成基于5-甲基-1-氨基四唑的新型高能化合物,这表明了改善这些材料的爆炸性能和热稳定性的潜力(Tang et al., 2015)。

缓蚀

在另一个应用领域,某些1-甲基-5-氨基四唑的衍生物被探索为缓蚀剂。它们在预防酸性介质中的腐蚀方面的有效性展示了该化合物在高能材料之外的多功能性(Chetouani et al., 2005)。

Safety And Hazards

When handling 1-Methyl-5-aminotetrazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

性质

IUPAC Name |

1-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKOKCQMHAGFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202572 | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-aminotetrazole | |

CAS RN |

5422-44-6 | |

| Record name | 1-Methyl-1H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5422-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)

methanone](/img/structure/B134181.png)